(2S)-2-(benzylamino)butanedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
5555-22-6; 67354-61-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.228 |
IUPAC Name |
(2S)-2-(benzylamino)butanedioic acid |
InChI |
InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
RKSKSWSMXZYPFW-VIFPVBQESA-N |
SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (2S)-2-(benzylamino)butanedioic acid
Achieving the desired (S)-configuration at the C-2 position is paramount in the synthesis of this compound. Various strategies have been developed to ensure high stereochemical fidelity.
Direct N-alkylation involves the formation of the nitrogen-carbon bond between the amino group of an aspartic acid precursor and a benzyl (B1604629) group. One common method is nucleophilic substitution, where L-aspartic acid reacts with a benzyl halide. ncert.nic.in This process, known as ammonolysis, involves the cleavage of the C-X bond in the benzyl halide by the amino group. ncert.nic.in
Another powerful approach is the "borrowing hydrogen" strategy, a catalytic method for the N-alkylation of unprotected amino acids with alcohols. nih.gov This atom-economical process uses a transition metal catalyst, such as ruthenium or iron, to temporarily dehydrogenate the alcohol (e.g., benzyl alcohol) to an aldehyde. nih.govnih.gov The aldehyde then forms an imine with the amino acid, which is subsequently hydrogenated by the catalyst, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct. nih.gov This method is highly selective and often proceeds with excellent retention of the original stereochemistry. nih.govnih.gov
| Alkylation Method | Reagents | Catalyst Example | Key Features |
| Nucleophilic Substitution | L-Aspartic Acid, Benzyl Halide | None (Base may be used) | A traditional method for N-alkylation. |
| Reductive Amination | α-Ketosuccinic Acid, Benzylamine (B48309), Reducing Agent | None | Involves imine formation and reduction. |
| Borrowing Hydrogen | L-Aspartic Acid, Benzyl Alcohol | Ruthenium or Iron complexes | Atom-economical, produces water as the only byproduct, high stereochemical retention. nih.govnih.gov |
The use of L-aspartic acid as a starting material is a prime example of a chiral pool strategy. researchgate.netmdpi.com This approach leverages the readily available, enantiomerically pure structure of the natural amino acid to build more complex chiral molecules. mdpi.comresearchgate.net The inherent (S)-stereocenter of L-aspartic acid is preserved throughout the synthetic sequence, directly leading to the desired (2S) configuration in the final product.
A typical synthesis involves the protection of the carboxylic acid groups, followed by the N-benzylation of the amino group. google.com For instance, an asymmetric synthesis of the opposite enantiomer, N-benzyl-D-aspartic acid, was achieved by the addition of benzylamine to N-D-α-methylbenzylmaleamic acid, followed by hydrolysis. rsc.org The principles of this substrate-controlled asymmetric induction can be applied to L-aspartic acid to obtain the (2S) product. mdpi.comrsc.org
Biocatalysis offers a highly selective means of achieving chiral control. Hydrolytic enzymes, in particular, are used for the kinetic resolution of racemic precursors. doi.org For example, a prochiral or racemic diester of a substituted succinic acid can be subjected to enantioselective monohydrolysis catalyzed by an enzyme like subtilisin Carlsberg. doi.org This process selectively hydrolyzes one enantiomer, leaving the other unreacted and allowing for the separation of two enantiomerically enriched compounds: a monoester and a diester. doi.org These chiral building blocks can then be elaborated into the final target molecule.
This chemo-enzymatic approach is valued for its operational simplicity, cost-effectiveness, and adaptability to large-scale synthesis. doi.orgnih.gov
| Enzymatic Method | Enzyme Class | Principle | Advantage |
| Kinetic Resolution | Hydrolase (e.g., Lipase, Subtilisin) | Enantioselective hydrolysis of a racemic ester precursor. doi.orgresearchgate.net | Produces enantiomerically pure building blocks from inexpensive racemic materials. doi.org |
| Asymmetric Synthesis | Transaminase | Asymmetric amination of a keto-acid precursor. | Direct formation of the chiral amine center. |
The synthesis of this compound, which contains three functional groups, necessitates a robust protecting group strategy to prevent unwanted side reactions.
Amine Protection : The α-amino group is often protected with groups like benzyloxycarbonyl (Cbz or Z) or fluorenylmethyloxycarbonyl (Fmoc). google.comgoogle.com The Z-group, for instance, can be introduced by reacting L-aspartic acid with benzyl chloroformate under alkaline conditions. google.com
Carboxyl Protection : Both the α- and β-carboxylic acids require protection, often as esters. Benzyl esters are common as they can be removed by hydrogenolysis. jst.go.jp A significant challenge in syntheses involving protected aspartic acid is the base-catalyzed formation of aspartimide, an intramolecular cyclic imide. iris-biotech.denih.gov This side reaction can lead to racemization and the formation of β-aspartyl peptides. iris-biotech.de To mitigate this, bulky ester groups like tert-butyl (OtBu), cyclohexyl, or 2,4-dimethyl-3-pentyl are used for the β-carboxyl group, as their steric hindrance shields the carboxyl group and reduces the rate of cyclization. iris-biotech.denih.govresearchgate.net
| Protecting Group | Abbreviation | Target Functional Group | Typical Cleavage Conditions |
| Benzyl | Bzl | Carboxylic Acid (as ester) | Hydrogenolysis (H₂, Pd/C) jst.go.jp |
| tert-Butyl | tBu | Carboxylic Acid (as ester) | Moderate Acid (e.g., Trifluoroacetic Acid) researchgate.net |
| Benzyloxycarbonyl | Cbz or Z | Amino Group | Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) google.comgoogle.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amino Group | Base (e.g., Piperidine) iris-biotech.de |
Functional Group Transformations and Derivative Synthesis
The two carboxylic acid groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.
The carboxylic acid moieties can be converted into various other functional groups, most commonly esters and amides. thermofisher.com
Esterification : Esters, such as α-benzyl and β-benzyl esters, can be prepared by reacting N-benzyl-L-aspartic acid with the corresponding alcohol (e.g., benzyl alcohol) under acidic conditions or via other standard esterification protocols. koreascience.krcolostate.edu
Amide Formation : Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used in aqueous solutions to facilitate this coupling, often with additives like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com In organic solvents, dicyclohexylcarbodiimide (B1669883) (DCC) is a common choice. thermofisher.com These methods are fundamental in peptide synthesis, where the carboxylic acid of one amino acid is linked to the amino group of another.
| Derivative | Reagents | Key Features |
| Esters | Alcohol (e.g., Benzyl alcohol), Acid catalyst | Converts carboxylic acids to corresponding esters. koreascience.kr |
| Amides | Amine, Coupling Agent (e.g., EDAC, DCC) | Forms an amide bond; crucial for peptide synthesis. thermofisher.com |
| Acyl Hydrazides | Hydrazine, Coupling Agent | Converts carboxylic acids to acyl hydrazides. thermofisher.com |
Amine Functionalization and Acylation (e.g., N-benzoylation or related acylations)
The secondary benzylamino group in this compound can undergo N-acylation reactions. This involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an N-acyl derivative. organic-chemistry.org
N-benzoylation, for example, would involve reacting this compound with benzoyl chloride. In such a reaction, a base is typically added to neutralize the hydrochloric acid that is formed as a byproduct. The resulting product would be N-benzoyl-N-benzyl-L-aspartic acid. These acylation reactions can be used to introduce a wide variety of functional groups onto the nitrogen atom, further modifying the properties and synthetic utility of the molecule. The synthesis of N-acylbenzotriazoles provides a mild and efficient method for acylating amines. organic-chemistry.org
The conditions for these reactions, such as the choice of solvent and base, can be optimized to achieve high yields and purity. For instance, selective N-acylation can often be achieved under specific conditions, even in the presence of other nucleophilic groups. researchgate.net
Cyclization Reactions and Heterocyclic Compound Formation (e.g., diazepinediones if applicable)
The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
One potential class of heterocyclic compounds that could be derived from this scaffold are benzodiazepines or diazepinediones. For example, the synthesis of a 2,3-benzodiazepine skeleton has been achieved through aromatic acylation reactions. mdpi.com While direct synthesis of diazepinediones from this compound requires specific reaction pathways, the general principle involves the formation of two amide bonds in a ring structure. This could potentially be achieved through a sequence of activation and intramolecular amidation steps.
Another important cyclization reaction for amino acids is the formation of N-carboxyanhydrides (NCAs). For instance, β-Benzyl L-Aspartic Acid N-carboxyanhydride is a known compound used as a reagent in the synthesis of poly(aspartate) block copolymers. scbt.comnanosoftpolymers.com This type of cyclization involves the reaction of the amino acid with phosgene (B1210022) or a phosgene equivalent, resulting in a five-membered heterocyclic ring. These NCAs are highly reactive monomers for ring-opening polymerization to form polypeptides.
The specific conditions of the reaction, such as the choice of solvent and activating agents, can direct the cyclization pathway to yield different heterocyclic systems. uva.es
Table 3: Table of Compounds
| Compound Name |
|---|
| This compound |
| N-benzyl-L-aspartic acid |
| L-aspartic acid 4-benzyl ester |
| (S)-Dibenzyl aspartate p-toluenesulfonate |
| Benzyl alcohol |
| p-Toluenesulfonic acid |
| Cyclohexane (B81311) |
| Dicyclohexylcarbodiimide (DCC) |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Benzoyl chloride |
| N-benzoyl-N-benzyl-L-aspartic acid |
| β-Benzyl L-Aspartic Acid N-carboxyanhydride |
Advanced Applications in Organic Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of (2S)-2-(benzylamino)butanedioic acid allows for its use in the stereoselective synthesis of a variety of organic compounds. This includes its application as an intermediate in the synthesis of natural products, a precursor for chiral ligands in asymmetric catalysis, and its role in stereocontrolled reactions.
While direct examples of the incorporation of the entire this compound molecule into natural products are not extensively documented in readily available literature, its structural motif, an N-protected aspartic acid derivative, is a common feature in numerous biologically active natural products. The synthesis of complex natural products often relies on the use of such chiral amino acid derivatives to introduce specific stereocenters. For instance, the core structure of various peptide-based natural products can be assembled using protected amino acids, where the benzyl (B1604629) group in this compound serves as a readily removable protecting group for the amine functionality.
A significant application of this compound and its derivatives is in the synthesis of chiral ligands for asymmetric catalysis. mdpi.comnih.gov These ligands coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in chemical reactions. The development of C2-symmetric ligands has been a cornerstone in this field, and chiral precursors like this compound are instrumental in their synthesis. mdpi.com
For example, the dicarboxylic acid functionality can be converted into other functional groups, such as amides or phosphines, which are common coordinating groups in chiral ligands. The stereocenter at the C2 position of the butanedioic acid backbone dictates the chiral environment of the resulting ligand, which in turn influences the stereochemical outcome of the catalyzed reaction.
Table 1: Examples of Chiral Ligand Classes Derived from Amino Acid Precursors
| Ligand Class | Key Structural Feature | Application in Asymmetric Catalysis |
| Bisoxazolines (BOX) | C2-symmetric structure with two oxazoline (B21484) rings | Lewis acid catalysis, hydrosilylation, cyclopropanation |
| Phosphine-oxazolines (PHOX) | Combination of a phosphine (B1218219) and an oxazoline moiety | Palladium-catalyzed allylic alkylation, hydrogenation |
| Diamines | Two nitrogen-containing coordinating groups | Rhodium-catalyzed hydrogenation, transfer hydrogenation |
| Salen Ligands | Schiff base ligands derived from salicylaldehyde (B1680747) and a diamine | Epoxidation, cyclopropanation, aziridination |
The stereochemistry of this compound can be exploited to control the stereochemical outcome of various organic reactions. researchgate.net When used as a starting material, the existing stereocenter can direct the formation of new stereocenters in a predictable manner, a process known as diastereoselective transformation.
For instance, the carboxyl groups can be modified to participate in reactions such as aldol (B89426) additions, Michael additions, or alkylations. The benzylamino group, in addition to being a protecting group, can also influence the facial selectivity of these reactions, leading to the preferential formation of one diastereomer over the other. This principle is fundamental in the synthesis of enantiomerically pure compounds, including pharmaceuticals and other biologically active molecules. nih.govresearchgate.net
Polymer Chemistry and Material Science Applications
In the realm of materials science, this compound serves as a key monomer precursor for the synthesis of biodegradable and functional polymers, particularly derivatives of poly(aspartic acid).
This compound is a precursor to β-benzyl L-aspartate, which can be converted into the corresponding N-carboxyanhydride (NCA). The ring-opening polymerization of this NCA leads to the formation of poly(β-benzyl L-aspartate) (PBLA). The benzyl protecting groups on the side chains of PBLA can be subsequently removed to yield poly(L-aspartic acid), a biodegradable and water-soluble polymer. wikipedia.org
The resulting poly(aspartic acid) can be further modified to create a variety of functional derivatives. For example, the carboxylic acid side chains can be conjugated with different molecules to tailor the polymer's properties for specific applications, such as drug delivery, hydrogels, and biodegradable plastics. nih.gov
A significant application of poly(aspartic acid) derived from this compound is in the synthesis of amphiphilic block copolymers. A common example is the synthesis of poly(ethylene glycol)-block-poly(aspartate) (PEG-p(Asp)) copolymers. nih.gov
The synthesis typically involves the polymerization of β-benzyl L-aspartate NCA initiated by an amine-terminated poly(ethylene glycol) (PEG-NH2). This results in the formation of PEG-block-poly(β-benzyl L-aspartate) (PEG-PBLA). Subsequent deprotection of the benzyl groups yields the amphiphilic PEG-p(Asp) block copolymer.
In aqueous solutions, these amphiphilic block copolymers can self-assemble into micelles. These micelles consist of a hydrophilic PEG corona and a hydrophobic or charged poly(aspartate) core. The nature of the core can be modulated by adjusting the pH, which affects the protonation state of the carboxylic acid groups in the poly(aspartate) block. These micelles are extensively investigated as nanocarriers for the delivery of hydrophobic drugs. The drug molecules can be encapsulated within the hydrophobic core of the micelles, enhancing their solubility in aqueous environments and allowing for targeted delivery to specific tissues or cells. mdpi.com
Table 2: Properties and Applications of PEG-poly(aspartate) Micelles
| Property | Description | Application |
| Amphiphilicity | Composed of a hydrophilic PEG block and a hydrophobic or charged poly(aspartate) block. | Enables self-assembly into core-shell micellar structures in aqueous media. |
| Biocompatibility | Both PEG and poly(aspartic acid) are generally considered biocompatible and biodegradable. | Suitable for in vivo applications with reduced toxicity. |
| Drug Encapsulation | The core of the micelle can encapsulate hydrophobic or electrostatically interacting drug molecules. | Enhances the solubility and stability of poorly water-soluble drugs. |
| Controlled Release | Drug release from the micelles can be triggered by environmental stimuli such as pH changes. | Allows for targeted drug delivery and release at specific sites, such as tumor tissues. |
Functional Materials Development
The incorporation of this compound and its close derivatives into polymers and macromolecules is a key strategy for creating materials with tailored properties. Its precursor, 4-benzyl aspartate, can be converted into an N-carboxy anhydride (B1165640) (NCA), a reactive monomer used in the synthesis of polypeptides and other functional materials. acs.org These materials have found applications as drug carriers, dendrimers, and have also been reported in the context of photoconductors and inkjet components. acs.org
Drug Carriers: Derivatives of benzyl aspartate are instrumental in creating sophisticated drug delivery systems. For instance, β-Benzyl L-Aspartic Acid N-carboxyanhydride is a reagent used to synthesize block copolymers such as PEG-poly(aspartate). nanosoftpolymers.comscbt.com These copolymers self-assemble into micelles that can encapsulate therapeutic agents, potentially improving their solubility and delivery to target sites like cancer cells. nanosoftpolymers.comscbt.com
In a related application, low molecular weight hetero-peptides synthesized from L-aspartic acid and benzyl-L-aspartic acid have been investigated to mitigate the toxic side effects of drugs like Amphotericin B. nih.gov The hypothesis is that the hydrophobic benzyl groups on the peptide backbone can interact with the drug, reducing its toxicity while maintaining its therapeutic effect. nih.gov
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in medicine and materials science. nih.gov Aspartic acid is a known component in the synthesis of biocompatible dendrimer cores. mdpi.com Specifically, N-carboxy anhydrides derived from 4-benzyl aspartate are reported as key intermediates for building dendrimeric structures. acs.org These polyester-co-polyether dendrimers, which may feature a hydrophilic interior and a modifiable surface, are explored as potential drug delivery systems due to their ability to encapsulate guest molecules and provide slow, sustained release. mdpi.com
Photoconductors and Inkjet Components: While less common, the N-carboxy anhydride of 4-benzyl aspartate has also been cited in literature as a component for developing photoconductors and inkjet inks, highlighting the diverse potential of this class of compounds in materials science. acs.org
Below is a table summarizing the functional material applications of this compound derivatives.
| Application Area | Specific Derivative/System | Function | Research Finding |
| Drug Carriers | PEG-poly(aspartate) block copolymer micelles | Encapsulation and delivery of therapeutic agents | Synthesized from β-Benzyl L-Aspartic Acid NCA to form drug-carrying micelles. nanosoftpolymers.comscbt.com |
| Drug Carriers | Hetero-peptides of L-aspartic acid and benzyl-L-aspartic acid | Reduction of drug toxicity | Hydrophobic binding between the peptide and drug (Amphotericin B) is hypothesized to reduce side effects. nih.gov |
| Dendrimers | Polyester-co-polyether (PEPE) dendrimers | Encapsulation and sustained release of guest molecules | Aspartic acid is used as a biocompatible component in the dendrimer core. mdpi.com |
| Dendrimers | Polypeptides from 4-benzyl aspartate NCA | Building blocks for dendritic architectures | N-carboxy anhydrides are reported precursors for dendrimer synthesis. acs.org |
| Photoconductors | Materials from 4-benzyl aspartate NCA | Photoconductive material component | Reported as a potential application area for these derivatives. acs.org |
| Inkjet Components | Materials from 4-benzyl aspartate NCA | Ink formulation component | Reported as a potential application area for these derivatives. acs.org |
Supramolecular Chemistry and Self-Assembly Phenomena
The dual chemical nature of this compound—possessing both hydrogen-bonding capabilities and hydrophobic/aromatic character—makes it an ideal candidate for designing self-assembling systems. These systems are governed by non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic forces, which drive the spontaneous organization of molecules into ordered, functional structures.
An amphiphile is a molecule with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The structure of this compound is inherently amphiphilic. The aspartic acid portion, with its carboxylic acid and amine groups, is hydrophilic and capable of forming hydrogen bonds. The benzyl group serves as a hydrophobic tail that can also engage in aromatic π-π stacking interactions.
This molecular architecture is a foundational principle in the design of peptide amphiphiles, which typically require four domains: a hydrophobic tail, a peptide sequence for hydrogen bonding, charged groups for solubility, and a functional epitope. nih.govnih.gov this compound and its derivatives provide the essential hydrophobic and hydrogen-bonding components, making them excellent building blocks for creating molecules that self-assemble in aqueous environments. nih.gov
The self-assembly of molecules derived from this compound is driven by a combination of non-covalent forces.
Hydrogen Bonding: The amide linkage and carboxylic acid groups of the amino acid backbone are primary sites for hydrogen bond formation. This interaction is crucial for the formation of structures like β-sheets in larger peptide sequences, which leads to the formation of fibrils and other nanostructures. nih.gov
Hydrophobic Interactions: In an aqueous environment, the hydrophobic benzyl groups tend to aggregate to minimize contact with water, driving the assembly process.
Aromatic π-π Stacking: The phenyl rings of the benzyl groups can stack on top of each other, an interaction that provides additional stability and directionality to the assembled structure. This is a key factor in the gelation properties of some N-benzyl compounds. mdpi.com
Electrostatic Interactions: The carboxylic acid groups can be deprotonated (negatively charged) depending on the pH. Electrostatic repulsion between these charges can prevent aggregation, while neutralizing the charge can trigger self-assembly and gelation. nih.govnih.gov
The interplay of these forces dictates the final morphology of the self-assembled material, which can range from micelles and nanofibers to extensive hydrogel networks. nih.govnih.gov
The controlled self-assembly of this compound derivatives leads to the formation of various ordered supramolecular structures, most notably hydrogels. Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can trap large amounts of water. nih.gov
Polymers derived from aspartic acid, known as poly(aspartic acid) or PASP, are well-known for their ability to form hydrogels. frontiersin.org By incorporating benzyl groups into the polymer backbone, the resulting poly(aspartamide) derivatives gain hydrophobic segments that can act as physical cross-linking points, promoting the formation of a stable gel network. The change of pH is a common trigger for inducing this sol-gel transition, as it alters the ionization state of the carboxyl groups and thus the balance of forces driving assembly. nih.govfrontiersin.org
Spectroscopic and Structural Characterization in Research
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would unambiguously confirm the molecular connectivity, stereochemistry at the chiral center, and intermolecular interactions such as hydrogen bonding. While specific crystallographic data for (2S)-2-(benzylamino)butanedioic acid is not widely published, analysis of related structures like aspartic acid reveals extensive hydrogen-bonding networks involving the carboxylic acid and amino groups, which dictate the crystal packing. researchgate.net For the title compound, one would expect to observe hydrogen bonds between the carboxylic acid moieties and between the amine and carboxylic acid groups of adjacent molecules.
Chiral Analytical Methods for Enantiopurity Assessment (e.g., Chiral HPLC, Optical Rotation)
Given the chiral nature of the compound, methods to confirm the specific (2S) configuration and assess its enantiomeric purity are crucial.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating enantiomers. asianpubs.orgsigmaaldrich.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the (2S) and (2R) enantiomers, leading to different retention times. Various types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, can be effective for separating chiral amino acid derivatives. sigmaaldrich.com This method is not only used for separation but also for the quantification of enantiomeric excess (e.e.).
Optical Rotation: As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. libretexts.orgkhanacademy.org The specific rotation, [α], is a characteristic physical property measured with a polarimeter. youtube.com The sign (dextrorotatory, '+', or levorotatory, '-') and magnitude of the rotation are unique to the enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). While a racemic (DL) mixture shows no optical rotation, the pure (2S)-enantiomer will have a specific, non-zero value, confirming its enantiopurity. libretexts.org
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. DFT methods are employed to investigate the electronic properties of molecules with a favorable balance between computational cost and accuracy. These calculations can provide a wealth of information about the intrinsic properties of (2S)-2-(benzylamino)butanedioic acid.
DFT calculations can be used to determine the optimized molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the three-dimensional arrangement of atoms.
Furthermore, an analysis of the electronic structure reveals the distribution of electrons within the molecule. Key parameters that can be derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electron Density Distribution: This analysis helps in identifying electron-rich and electron-deficient regions within the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the nature of covalent bonds, lone pairs, and delocalization of electrons.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of information that would be obtained from DFT calculations. Specific values require dedicated computational studies.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions that occur when the molecule absorbs light.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is for illustrative purposes. Actual frequencies would be derived from specific DFT calculations.)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 |
| N-H (Amine) | Stretching | ~3350 |
| C=O (Carboxylic Acid) | Stretching | ~1720 |
| C-N (Amine) | Stretching | ~1150 |
| Aromatic C-H | Stretching | ~3050 |
Conformational Analysis and Molecular Dynamics Simulations
The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Potential Energy Surface (PES) Scan: By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of low-energy conformers (local minima) and the energy barriers (transition states) between them.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule behaves in different environments, such as in a solvent. These simulations are valuable for understanding the flexibility of the molecule and the time scales of conformational changes.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules.
By mapping the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. Computational methods can provide detailed information about the geometry of the transition state and the activation energy of the reaction. This knowledge is fundamental for understanding the reactivity of the molecule and for designing new synthetic routes or predicting its metabolic fate.
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of (2S)-2-(benzylamino)butanedioic acid is expected to pivot towards greener and more efficient chemical processes. Research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, moving away from conventional methods that may rely on harsh conditions or hazardous reagents.
Key areas of development include:
Bio-based Feedstocks: A significant trend in sustainable chemistry is the use of precursors derived from biomass. The butanedioic acid (succinic acid) backbone of the target molecule can be produced through the fermentation of renewable resources. rsc.org Future research could focus on integrating this bio-based succinic acid into the synthesis pathway of this compound, thereby reducing the carbon footprint of the entire process. researchgate.net
Green Solvents and Catalysts: Efforts are being made to replace traditional organic solvents with more environmentally friendly alternatives. For instance, research on related aspartic acid derivatives has explored the use of cyclohexane (B81311), a solvent considered acceptable for industrial use, in combination with catalysts like p-toluenesulfonic acid to facilitate efficient reactions. acs.org
Stereoselective Synthesis: Achieving the specific (2S) configuration is crucial for many biological and material applications. Future synthetic strategies will need to be highly stereoselective to avoid the formation of racemic mixtures, which require costly and inefficient separation steps. Asymmetric synthesis methods, such as the addition of benzylamine (B48309) to chiral maleic acid derivatives, provide a potential route, although current methods for the D-enantiomer would need adaptation. rsc.org
Advanced Synthetic Methods: Modern techniques that offer higher efficiency and sustainability are being explored. One promising approach is the "one-pot" synthesis of α-amino acid N-carboxyanhydrides (NCAs) using green reagents like dimethyl carbonate (DMC). guidechem.com Applying this method to L-aspartic acid derivatives could provide a more sustainable route to producing polymers and other materials from this compound. guidechem.com
| Synthesis Strategy | Potential Advantage | Relevant Precursor/Analogue |
| Bio-based Feedstocks | Reduced reliance on petrochemicals; lower carbon footprint. | Succinic acid from biomass. rsc.org |
| Green Solvents | Improved safety and reduced environmental impact. | Use of cyclohexane in L-aspartic acid esterification. acs.org |
| Asymmetric Synthesis | High enantiomeric purity, avoiding racemic separation. | Synthesis of N-benzyl-D-aspartic acid. rsc.org |
| "One-Pot" NCA Synthesis | Increased efficiency and use of green reagents (DMC). | L-Aspartic Acid 4-Benzyl Ester. guidechem.com |
Exploration of Novel Applications in Nanoscience and Advanced Materials
The distinct chemical properties of this compound make it an excellent candidate for the development of new functional materials. Its carboxylic acid groups can anchor the molecule to surfaces or participate in polymerization, while the benzyl (B1604629) group introduces hydrophobicity and potential for π-π stacking interactions.
Surface Functionalization of Nanoparticles: The parent amino acid, L-aspartic acid, is known to be an effective stabilizing agent for iron oxide nanoparticles (A-IONPs) for biomedical use. mdpi.com The introduction of a benzyl group in this compound could be used to modulate the surface properties of such nanoparticles, tuning their hydrophobicity and interaction with biological systems or other materials. mdpi.com This opens possibilities for creating tailored nanoparticles for drug delivery, imaging, and diagnostics.
Monomers for Functional Biopolymers: Benzylated amino acids are valuable components in the synthesis of polypeptides for nanomedicine. tue.nl For example, β-Benzyl L-Aspartic Acid N-carboxyanhydride is used to create block copolymer micelles for cancer therapy. nanosoftpolymers.com Similarly, this compound could serve as a monomer to synthesize novel polypeptides. The benzyl group can form a hydrophobic core in self-assembled structures like micelles or vesicles, which are used to encapsulate and deliver poorly water-soluble drugs. nih.gov
Hydrogel Formation for Tissue Engineering: The carboxylic acid groups and the potential for intermolecular interactions make this compound a candidate for creating hydrogels. These materials can be designed to be biocompatible and biodegradable, making them suitable for applications in tissue engineering and regenerative medicine.
| Potential Application | Key Molecular Feature | Example from Related Compound |
| Nanoparticle Stabilization | Carboxylic acid groups for binding to metal oxides. | L-aspartic acid used to stabilize iron oxide nanoparticles. mdpi.com |
| Drug Delivery Micelles | Benzyl group for hydrophobic core formation. | β-Benzyl L-Aspartic Acid NCA used in copolymer micelles. nanosoftpolymers.com |
| Functional Peptides | Hydrophobic benzyl group for drug interaction. | Heteropeptides of L-aspartic acid and benzyl-L-aspartic acid. nih.gov |
Integration of Advanced Computational Modeling for Predictive Design and Discovery
Advanced computational modeling is becoming an indispensable tool in chemical research, enabling scientists to predict molecular properties and reaction outcomes, thus saving significant time and resources. For this compound, computational approaches can guide both its synthesis and the discovery of new applications.
Guiding Chemical Synthesis: Computational models can be used to pre-screen potential reactants and predict whether they will react to form a desired product. mit.edu By calculating properties such as frontier orbital energies, researchers can optimize reaction conditions and yields before entering the laboratory, leading to a more efficient and rational development of synthetic routes for this compound and its derivatives. mit.edu
Predictive Design for Biological Activity: Molecular docking is a powerful computational technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. scielo.org.mxnih.gov This method can be used to screen this compound against libraries of known protein structures to identify potential therapeutic targets. scielo.org.mx Such studies can predict binding affinities and key interactions, providing a strong foundation for further experimental validation in drug discovery programs. nih.govnih.gov
Materials Property Simulation: Computational chemistry software can calculate key physicochemical properties, such as optimized geometry, molecular weight, and interaction energies. mdpi.com These calculations can help predict how molecules of this compound will interact with each other or with other materials. This is crucial for designing new polymers or self-assembling systems, allowing researchers to model material behavior before beginning time-consuming and expensive laboratory synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S)-2-(benzylamino)butanedioic acid, and how are intermediates characterized?
- Methodology : Synthesis often involves coupling reactions using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt in polar aprotic solvents (e.g., DMF). For example, analogous compounds such as (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid are synthesized by reacting chiral amino acids with benzylamine derivatives under mild conditions . Characterization typically employs H/C NMR, X-ray crystallography (for stereochemical confirmation), and HPLC for purity assessment .
Q. How can researchers verify the stereochemical integrity of this compound during synthesis?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, Martínez-Martínez et al. (1998) used single-crystal diffraction to resolve stereochemistry in related benzylamino derivatives . Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column can validate enantiopurity .
Advanced Research Questions
Q. What strategies improve enantiomeric resolution of this compound in supercritical fluid systems?
- Methodology : Supercritical CO extraction with chiral bases (e.g., (S)-(+)-2-(benzylamino)-1-butanol) enhances differentiation. Key parameters:
- Pressure : Higher pressures (e.g., 150–200 bar) increase enantiomeric excess (ee) by enhancing solvent density and chiral recognition .
- Temperature : Lower temperatures (e.g., 40°C) favor thermodynamic control, improving selectivity.
- Table : Optimization data from Simándi et al. (1997):
| Base/Acid Ratio | Pressure (bar) | Temperature (°C) | ee (%) |
|---|---|---|---|
| 1:1 | 150 | 40 | 75 |
| 2:1 | 200 | 50 | 30 |
Q. How can molecular docking studies guide the design of this compound derivatives for biological targets?
- Methodology : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., proteases or kinases). For instance, (S)-1-(2-(substituted-benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues were docked into ATP-binding pockets to optimize hydrogen bonding and steric fit . Validate predictions with in vitro assays (e.g., IC measurements) .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodology :
- Systematic SAR Analysis : Compare substituent effects (e.g., benzyl vs. methyl groups) on activity. For example, (1S,2S)-2-(benzylamino)cyclopentanol showed higher neuroprotective activity than its methyl-substituted analogue due to enhanced lipophilicity and binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, solubility) to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability caused by experimental conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
